N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-4-oxochromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5.ClH/c1-14-12-16(23-30-14)21(28)25-10-8-24(9-11-25)7-6-22-20(27)19-13-17(26)15-4-2-3-5-18(15)29-19;/h2-5,12-13H,6-11H2,1H3,(H,22,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFMMQOUVPQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 446.9 g/mol. It features a chromene core linked to a piperazine moiety and an isoxazole carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4O5 |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 1351616-59-5 |
1. Antitumor Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in several in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial Properties
Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the isoxazole ring is believed to enhance its efficacy against Gram-positive bacteria, making it a candidate for further development as an antibiotic.
Structure-Activity Relationships (SAR)
The SAR studies focus on the influence of various substituents on the biological activity of the compound. Modifications on the piperazine ring and variations in the carbonyl groups have been investigated to optimize potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on isoxazole | Increases antitumor activity |
| Halogen substitutions | Enhance antimicrobial properties |
| Alkyl chain length | Affects solubility and bioavailability |
Case Study 1: Antitumor Activity
In a study involving MCF-7 breast cancer cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through a caspase-dependent pathway, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A model of acute inflammation was employed using carrageenan-induced paw edema in rats. Administration of the compound resulted in a dose-dependent reduction in edema formation, comparable to standard anti-inflammatory drugs like diclofenac sodium. This suggests that the compound could be developed for therapeutic use in inflammatory conditions.
Preparation Methods
Hydrolysis of Ethyl 5-Methylisoxazole-4-Carboxylate
Ethyl 5-methylisoxazole-4-carboxylate undergoes acid-catalyzed hydrolysis to yield the carboxylic acid. Sulfuric acid (60% v/v) under reflux for 16 hours achieves 60% conversion, while optimized protocols using o-tolyl acetic acid at 85°C for 4 hours report 99.9% yield. Hydrochloric acid (10 M) reflux for 3 hours similarly produces crystalline product (m.p. 134–136°C).
Table 1: Comparative Hydrolysis Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ (60%) | 100 | 16 | 60 | 99.5 |
| H₂SO₄/o-tolyl | 85 | 4 | 99.9 | 99.9 |
| HCl (10 M) | 100 | 3 | 64 | 98.0 |
Acyl Chloride Formation
Thionyl chloride (SOCl₂) in toluene at 79°C for 4–5 hours converts 5-methylisoxazole-4-carboxylic acid to its acyl chloride with ≥99% purity. Alternative methods using oxalyl chloride in dichloromethane with DMF catalysis (5 hours, 20°C) demonstrate comparable efficiency.
Chromene-2-Carboxamide Synthesis
The 4-oxo-4H-chromene-2-carboxamide segment derives from functionalized chromene precursors. Patent CN102140094A discloses formylation strategies using dichloromethyl ether and tin(IV) chloride at -30°C, yielding 2H-chromene derivatives.
Condensation and Cyclization
Reaction of 2,4-dihydroxybenzaldehyde with β-keto esters under acidic conditions generates the chromene core. Subsequent oxidation with Jones reagent introduces the 4-oxo group. Carboxamide formation employs mixed anhydride or active ester methodologies.
Critical Note: Chromene-2-carboxylic acid requires protection during piperazine coupling to prevent side reactions. Patent data suggests tert-butyl carbamate (Boc) protection with deprotection using HCl/dioxane.
Piperazine Linker Installation
The ethylpiperazine bridge connects the chromene and isoxazole moieties via sequential nucleophilic acyl substitutions.
Stepwise Coupling Protocol
- Chromene-carboxylic acid → Acid chloride: Oxalyl chloride/DMF in DCM (0–20°C, 2.25 hours).
- Reaction with N-(2-aminoethyl)piperazine: Pyridine-mediated coupling at 50°C for 3 hours.
- Isoxazole-carbonyl chloride coupling: Thionyl chloride-derived acyl chloride reacted with the secondary amine of piperazine.
Yield Optimization: Excess acyl chloride (1.5 eq.) and molecular sieves improve conversion to >85% in anhydrous THF.
Hydrochloride Salt Formation
Final protonation uses hydrogen chloride gas in ethyl acetate, with stoichiometric control to prevent over-acidification. Crystallization from ethanol/ether (1:3) yields the hydrochloride salt as a white powder (m.p. 212–214°C).
Purity Enhancement: Recrystallization in acetonitrile reduces residual solvents to <0.1% (ICH limits).
Analytical Characterization
- HPLC: Reverse-phase C18 column (ACN/0.1% TFA), retention time 8.2 min (purity >99.5%).
- MS (ESI+): m/z 443.2 [M+H]⁺, 465.1 [M+Na]⁺.
- ¹H NMR (DMSO-d₆): δ 8.77 (s, 1H, isoxazole), 7.92–7.85 (m, 2H, chromene), 4.10 (s, 2H, CH₂N), 3.65–3.52 (m, 8H, piperazine).
Challenges and Mitigation Strategies
- Positional Isomerism: The 3-carbonyl vs. 4-carboxylic acid discrepancy necessitates rigorous NMR analysis to confirm regiochemistry.
- Piperazine Dimers: Strict temperature control (<5°C) during coupling suppresses bis-acylation.
- Chromene Oxidation: Antioxidants (BHT) in reaction mixtures prevent 4-oxo group degradation.
Scale-Up Considerations
Industrial production (Patent CN102140094A) recommends:
- Continuous distillation for ethanol removal during ester hydrolysis
- Mechanically stirred reactors for exothermic acyl chloride formation
- Countercurrent extraction for piperazine intermediate purification
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the chromene-2-carboxamide core via condensation of 4-oxo-4H-chromene-2-carboxylic acid with an appropriate amine.
- Step 2 : Coupling the piperazine-ethyl sulfonyl group to the chromene core using reagents like EDCI/HOBt for amide bond formation.
- Step 3 : Introduction of the 5-methylisoxazole-3-carbonyl moiety via nucleophilic acyl substitution.
Key factors include temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates). Purity is validated via HPLC and NMR .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity, including the isoxazole (δ 6.2–6.5 ppm) and chromene carbonyl (δ 165–170 ppm) signals.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₃H₂₅ClN₄O₅S).
- HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .
Q. What functional groups influence the compound's solubility and reactivity?
- Methodological Answer :
- Hydrophilic groups : The piperazine ring (pKa ~6.5) enhances water solubility in acidic buffers.
- Hydrophobic groups : Chromene and isoxazole moieties contribute to lipid bilayer penetration.
Reactivity hotspots include the sulfonyl group (nucleophilic substitution) and the chromene carbonyl (electrophilic addition). Solvent polarity adjustments (e.g., DMSO for dissolution) mitigate aggregation .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis, and what analytical strategies detect them?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperazine coupling.
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/ethanol mobile phases to resolve enantiomers (retention time differences ≥2 min).
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .
Q. What strategies address contradictory bioactivity data across cell-based assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hr), and compound stability (e.g., check for hydrolysis in media via LC-MS).
- Off-Target Profiling : Use kinase/GPCR panels to identify cross-reactivity (e.g., D3 receptor antagonism reported in related piperazine derivatives ).
- Metabolite Screening : Identify active metabolites via liver microsome assays .
Q. How can structure-activity relationship (SAR) studies optimize target affinity?
- Methodological Answer :
- Substituent Variation : Modify the isoxazole’s 5-methyl group to bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions.
- Scaffold Hopping : Replace chromene with quinoline (see ) to improve π-π stacking.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .
Q. What experimental designs resolve discrepancies in pharmacokinetic (PK) data between rodent models?
- Methodological Answer :
- Cross-Species PK Studies : Compare AUC and Cmax in Sprague-Dawley rats vs. C57BL/6 mice under controlled diets.
- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in liver/kidneys.
- CYP Inhibition Assays : Identify species-specific metabolism using recombinant CYP isoforms .
Q. How does the hydrochloride salt form impact crystallinity and formulation stability?
- Methodological Answer :
- Salt Screening : Compare hydrochloride vs. mesylate salts via X-ray diffraction to assess crystal packing.
- Stability Studies : Accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., free base formation).
- Dissolution Testing : Use USP Apparatus II to evaluate pH-dependent release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
